molecular formula C26H30N4O2 B2766647 N1-(2-methylquinolin-4-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955529-41-6

N1-(2-methylquinolin-4-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2766647
CAS RN: 955529-41-6
M. Wt: 430.552
InChI Key: MUVHUENVNJLTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-methylquinolin-4-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H30N4O2 and its molecular weight is 430.552. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Sleep Regulation

Research has demonstrated the role of orexin peptides, produced by the lateral hypothalamic neurons, in wakefulness. The study of orexin-1 and orexin-2 receptors, particularly through antagonism, provides insights into sleep regulation mechanisms. Blockade of these receptors can induce sleep, highlighting the potential therapeutic applications for sleep disorders. The specific interactions between these receptors and the modulation of neurotransmitter systems, such as dopamine and histamine, further elucidate the complex neurochemical pathways involved in sleep-wake regulation (Dugovic et al., 2009).

Anticancer Activity of Quinoline Derivatives

Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for their antitumor activities. These compounds exhibited moderate to high levels of inhibitory activities against various cancer cell lines, suggesting their potential as anticancer agents. The mechanistic studies indicated cell cycle arrest and apoptosis induction, comparing favorably with established chemotherapeutics (Fang et al., 2016).

Synthesis and Biological Evaluation

The synthesis of novel compounds through innovative methods has been a focus of research, aiming at the discovery of new therapeutic agents. For instance, the synthesis of 1,2-bis-quinolinyl-1,4-naphthoquinones has been explored for their potential as kinase inhibitors, displaying significant antineoplastic activity. These compounds' synthesis, structural characterization, and biological evaluation underscore the importance of quinoline derivatives in drug discovery and development (Aly et al., 2018).

Crystallographic and Computational Studies

Crystallographic analysis and computational studies offer deep insights into the molecular structure and interactions of quinoline derivatives. For example, the study of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate highlights the importance of structural analysis in understanding the physicochemical properties and potential biological activities of these compounds (Filali Baba et al., 2019).

properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-3-14-30-15-6-7-20-17-19(10-11-24(20)30)12-13-27-25(31)26(32)29-23-16-18(2)28-22-9-5-4-8-21(22)23/h4-5,8-11,16-17H,3,6-7,12-15H2,1-2H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVHUENVNJLTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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